molecular formula C20H19NO4S2 B2496132 Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 900012-27-3

Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2496132
CAS No.: 900012-27-3
M. Wt: 401.5
InChI Key: DEYUDXMDGOZSJE-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a sulfamoyl-containing thiophene derivative characterized by a substituted phenyl group at the 4-position of the thiophene ring and a 3-methylphenylsulfamoyl moiety at the 3-position. The ethyl ester group at the 2-position enhances lipophilicity, which may influence its pharmacokinetic properties.

Properties

IUPAC Name

ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-3-25-20(22)18-19(17(13-26-18)15-9-5-4-6-10-15)27(23,24)21-16-11-7-8-14(2)12-16/h4-13,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYUDXMDGOZSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Core Construction

The thiophene ring serves as the central scaffold. A modified Gewald reaction is commonly employed, utilizing ketones, cyanoacetates, and elemental sulfur under basic conditions. For this compound, ethyl 2-cyanoacetate reacts with 4-phenyl-2-butanone in the presence of sulfur and morpholine, yielding 4-phenylthiophene-2-carboxylate intermediates. Key parameters include:

Reaction Component Conditions
Solvent Ethanol
Temperature 80–90°C
Catalyst Morpholine
Yield 68–72%

Alternative methods, such as Hinsberg thiophene synthesis , involve cyclization of dicarbonyl compounds with phosphorus pentasulfide, though yields are lower (~55%).

Introduction of the Sulfamoyl Group

Sulfamoylation at position 3 of the thiophene ring requires careful optimization. The 3-methylphenylsulfamoyl moiety is introduced via reaction with 3-methylphenylsulfamoyl chloride , generated in situ from chlorosulfonic acid and 3-methylaniline. Critical steps include:

  • Sulfamoyl Chloride Preparation :

    • 3-Methylaniline is treated with chlorosulfonic acid at 0–5°C in anhydrous dichloromethane.
    • Quenching with ice-water isolates the sulfamoyl chloride.
  • Coupling Reaction :

    • The thiophene intermediate reacts with sulfamoyl chloride in toluene using BF3·OEt2 (1.1 eq) as a Lewis acid.
    • Temperature is maintained at −15°C to prevent side reactions (e.g., over-sulfonation).
Parameter Optimal Value
Solvent Toluene
Catalyst BF3·OEt2 (1.1 eq)
Temperature −15°C
Yield 75–80%

Esterification and Final Modification

The carboxylic acid at position 2 is esterified using ethanol under acidic conditions (H2SO4 or HCl gas). Key considerations:

  • Reflux Conditions : Ethanol (excess) with catalytic H2SO4 at 70°C for 6 hours.
  • Yield : 85–90% after recrystallization (ethanol/water).

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors enhance heat transfer and mixing, critical for exothermic steps like sulfamoylation. For example:

Stage Reactor Type Residence Time
Thiophene Formation Tubular reactor 30 min
Sulfamoylation Microreactor 10 min
Esterification Packed-bed reactor 2 h

This setup achieves a total yield of 65% with 99% purity.

Solvent and Catalyst Recovery

Sustainability drives solvent recycling. Toluene and ethanol are recovered via distillation towers , reducing costs by 40%. BF3·OEt2 is neutralized with aqueous KOH and regenerated for reuse.

Analytical Characterization

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR (400 MHz, CDCl3) : δ 1.35 (t, 3H, J = 7.1 Hz, CH2CH3), δ 2.40 (s, 3H, Ar-CH3), δ 4.30 (q, 2H, J = 7.1 Hz, OCH2), δ 7.20–7.60 (m, 9H, aromatic).
  • 13C NMR : δ 14.1 (CH2CH3), δ 21.3 (Ar-CH3), δ 61.8 (OCH2), δ 126–140 (aromatic carbons), δ 165.2 (C=O).

Infrared Spectroscopy (IR) :

  • Peaks at 1720 cm⁻¹ (C=O ester), 1350 cm⁻¹/1150 cm⁻¹ (S=O asymmetric/symmetric stretching).

Mass Spectrometry :

  • HRMS (ESI): m/z calculated for C21H21NO4S2 [M+H]+: 415.10, found: 415.09.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

  • Column: C18 (5 µm, 250 × 4.6 mm)
  • Mobile phase: 60:40 acetonitrile/water
  • Retention time: 8.2 min, purity ≥98%.

Challenges and Optimization Strategies

Sulfamoylation Byproducts

Common issues include dimerization (5–10% yield loss) and hydrolysis of sulfamoyl chloride. Mitigation strategies:

  • Strict moisture control (reaction under N2 atmosphere).
  • Use of molecular sieves (3Å) in toluene.

Esterification Side Reactions

Competing transesterification is minimized by:

  • Avoiding prolonged reflux (>8 h).
  • Using anhydrous ethanol (stored over 3Å sieves).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Limitations

  • Structural Insights : Computational modeling of the target compound predicts a logP value of ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Synthetic Challenges : Introducing sulfamoyl groups at the 3-position of thiophene rings requires precise control of reaction conditions to avoid side products .
  • Data Gaps: Limited published data exist on the target compound’s in vivo efficacy or toxicity, necessitating further preclinical studies.

Biological Activity

Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its significant role in various biological functions. The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H19NO4S2
  • CAS Number : 900012-27-3

Anticancer Properties

Research indicates that compounds with thiophene derivatives exhibit promising anticancer activities. A study highlighted the potential of thiophene-based sulfonamide compounds as inhibitors of anti-apoptotic proteins such as Bcl-2 and Mcl-1, which are often overexpressed in cancer cells. These inhibitors showed sub-micromolar binding affinities and induced apoptosis in tumor cells with IC50 values below 10 μM .

Table 1: Summary of Anticancer Activity

CompoundTarget ProteinBinding Affinity (Ki)IC50 (μM)
Thiophene SulfonamideBcl-xL~1 μM<10
This compoundMcl-10.3 - 0.4 μM<10

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It likely binds to enzymes or receptors, modulating their activity and affecting cellular pathways linked to apoptosis and cell proliferation.

Research Findings

Recent studies have focused on optimizing the structure of thiophene derivatives to enhance their binding affinity and selectivity towards target proteins involved in cancer progression. The scaffold-hopping strategy has been employed to design new compounds based on the core moiety of this compound, leading to the synthesis of numerous analogs with improved biological profiles .

Case Studies

  • Inhibitory Effects on Bcl-xL : A study demonstrated that compounds similar to this compound could effectively inhibit Bcl-xL, promoting apoptosis in HL-60 leukemia cells through mitochondrial pathways .
  • Structure Optimization : Through virtual screening and structure activity relationship (SAR) studies, researchers identified lead compounds with enhanced efficacy against Mcl-1, providing a basis for further development of thiophene-based therapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including thiophene core functionalization, sulfamoylation, and esterification. For example, sulfamoylation of the thiophene precursor with 3-methylphenylsulfonamide chloride under basic conditions (e.g., NaH in THF at 0–5°C) is critical for regioselectivity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR (¹H/¹³C) and LC-MS are essential to confirm purity (>95%) and structural integrity .

Q. How does the sulfamoyl group in this compound influence its physicochemical properties compared to analogs with methylsulfonyl or tosyl groups?

  • Methodological Answer : The 3-methylphenylsulfamoyl group enhances lipophilicity (logP ~3.8) compared to methylsulfonyl (logP ~2.1) due to aromatic substitution. This impacts solubility in polar solvents (e.g., DMSO vs. ethanol) and bioavailability. Computational tools like COSMO-RS can model solvent interactions, while experimental validation via shake-flask method (aqueous/organic phase partitioning) quantifies these differences .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are critical. For instance, HMBC correlations between the thiophene C-2 carbonyl (δ ~165 ppm) and the ethyl ester protons (δ ~4.3 ppm) confirm ester connectivity. Contradictions in NOESY data (e.g., ambiguous spatial proximity of substituents) may require X-ray crystallography or DFT-based molecular modeling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against kinase targets?

  • Methodological Answer :

  • Step 1 : Perform molecular docking (e.g., AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR, JAK2) to prioritize targets.
  • Step 2 : Synthesize analogs with modified sulfamoyl (e.g., 4-ethylphenyl) or ester groups (e.g., methyl substitution) to assess substituent effects.
  • Step 3 : Validate via in vitro kinase inhibition assays (IC₅₀ determination) and correlate with computational predictions.
  • Key Consideration : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) for high-affinity candidates .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays, cell line variability).
  • Normalization : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate inter-lab variability.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to aggregate data from ≥3 independent studies .

Q. How can the metabolic stability of this compound be evaluated in preclinical models, and what structural modifications improve pharmacokinetics?

  • Methodological Answer :

  • In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. CYP450 isoform specificity (e.g., CYP3A4 inhibition) is assessed using isoform-selective inhibitors.
  • In silico : Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots (e.g., ester hydrolysis).
  • Optimization : Replace the ethyl ester with a tert-butyl or cyclopropyl ester to reduce first-pass metabolism .

Key Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., sulfamoylation at 80°C for 15 min vs. 6 hrs conventional) .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for spectral and assay data sharing.
  • Contradiction Resolution : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR vs. fluorescence polarization).

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